1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyridine, pyrimidine, and piperidine moieties, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
The synthesis of 1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of 3-amino-thiophene-2-carboxamides using reagents such as formic acid or triethyl orthoformate.
Introduction of Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the compound to introduce the carboxamide group, typically using reagents like carboxylic anhydrides or acid chlorides under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for cancer therapy and anti-inflammatory treatments.
Comparison with Similar Compounds
1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazole Containing Compounds: Imidazole derivatives exhibit a broad range of biological activities and are structurally related to pyrido[2,3-d]pyrimidines.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a fused thiophene ring and exhibit diverse biological activities, similar to pyrido[2,3-d]pyrimidines.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other related compounds.
Properties
IUPAC Name |
1-(4-oxo-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c19-15(25)12-4-9-24(10-5-12)18-22-16-14(17(26)23-18)13(3-8-21-16)11-1-6-20-7-2-11/h1-3,6-8,12H,4-5,9-10H2,(H2,19,25)(H,21,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVRDGIGVJONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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